molecular formula C25H35N7O3 B2771220 1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1421463-87-7

1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2771220
CAS No.: 1421463-87-7
M. Wt: 481.601
InChI Key: LNNHOABHGGGSTQ-UHFFFAOYSA-N
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Description

1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C25H35N7O3 and its molecular weight is 481.601. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Evaluation

Compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been introduced for their valuable biological activities. These derivatives have shown significant antibacterial effects, indicating that similar compounds could also possess antibacterial properties and could be evaluated for their potential use in treating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Alpha 1-Adrenoceptor Antagonists

Arylpiperazines, a structural feature present in the compound of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds could potentially be applied in the treatment of conditions related to the human lower urinary tract by modulating the alpha 1-adrenoceptor activity (T. Elworthy et al., 1997).

Prediction of Biological Activity

Compounds incorporating 1,2,4-oxadiazol and pyrrolidin-2-one units have undergone synthesis and subsequent prediction of their biological activity. This suggests a methodology for exploring the potential biological effects of novel compounds through computational predictions (Y. Kharchenko et al., 2008).

Properties

IUPAC Name

1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O3/c1-18-28-22(35-29-18)19-7-8-21(27-16-19)31-11-5-6-20(17-31)23(33)30-14-9-25(10-15-30,24(26)34)32-12-3-2-4-13-32/h7-8,16,20H,2-6,9-15,17H2,1H3,(H2,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNHOABHGGGSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC(CC4)(C(=O)N)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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